2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a structurally complex heterocyclic compound characterized by a pyrido[2,3-d]pyrimidine core. Key features include:
- Substituents: 1,3-dimethyl and 2,4-dioxo groups on the pyrido-pyrimidine ring, with a propan-2-yl group at position 5.
- Linkage: A sulfanyl (-S-) bridge connects the core to an acetamide moiety.
- Acetamide group: Functionalized with a 4-nitrophenyl group, introducing strong electron-withdrawing properties.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-11(2)14-9-21-18-16(19(27)24(4)20(28)23(18)3)17(14)31-10-15(26)22-12-5-7-13(8-6-12)25(29)30/h5-9,11H,10H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGDVAJEAGLKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide (commonly referred to as G721-0033) is a novel pyridopyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H26N4O3S
- Molecular Weight : 426.54 g/mol
- SMILES Notation : CC(C)c(c(SCC(Nc1c(C)cc(C)cc1)=O)c1C(N2C)=O)cnc1N(C)C2=O
- LogP : 3.845 (indicating moderate lipophilicity)
- Water Solubility : LogSw -3.89 (suggesting low solubility in water)
The biological activity of G721-0033 is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, G721-0033 reduces the availability of tetrahydrofolate necessary for the synthesis of purines and pyrimidines, leading to impaired cell proliferation and increased apoptosis in rapidly dividing cells such as cancer cells .
Anticancer Properties
G721-0033 has been evaluated for its anticancer effects in various studies:
- In Vitro Studies :
- Mechanistic Insights :
Enzyme Inhibition
G721-0033 has shown potent inhibitory activity against DHFR with an IC50 value in the low micromolar range. This inhibition is critical not only for its anticancer properties but also suggests potential applications in treating diseases characterized by rapid cell division such as psoriasis and rheumatoid arthritis .
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that pyrido[2,3-d]pyrimidine derivatives exhibit anticancer properties due to their ability to inhibit specific kinases involved in cancer cell proliferation. The sulfanyl group in this compound may enhance its interaction with biological targets, potentially leading to improved efficacy against various cancer types .
- Antimicrobial Properties
- Anti-inflammatory Effects
Agricultural Applications
- Pesticidal Activity
- Plant Growth Regulation
Materials Science Applications
- Polymer Synthesis
- Nanotechnology
Case Studies
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related acetamide derivatives with heterocyclic cores and sulfanyl linkages. Key differences include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Core Heterocycle: Pyrido[2,3-d]pyrimidine (target) vs. pyrimidine , thieno-pyrimidine , or pyrazolo-pyrimidine . These cores influence π-π stacking and hydrogen-bonding interactions with biological targets. Thieno-pyrimidine derivatives exhibit enhanced metabolic stability due to sulfur incorporation .
The isopropyl group at position 6 may increase lipophilicity, aiding membrane permeability .
Sulfanyl vs. Sulfonyl Linkages :
- Sulfanyl groups (target) are less electron-withdrawing than sulfonyl groups (e.g., in ), which may reduce oxidative degradation .
Physicochemical Properties
Table 2: Predicted Properties (Comparative)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
